3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol include a density of 1.4±0.1 g/cm^3, boiling point of 75.9±8.0 °C at 760 mmHg, vapour pressure of 113.2±0.1 mmHg at 25°C, and enthalpy of vaporization of 30.4±3.0 kJ/mol .Scientific Research Applications
Stereocontrolled Synthesis
- 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol has been used in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in producing enantiomerically pure compounds (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of CF3-Substituted Oxiranes and Alkenes
- This compound plays a role in the stereoselective generation of CF3-substituted oxiranes and alkenes, highlighting its importance in the creation of complex molecular structures (Shimizu et al., 2003).
Catalytic Applications
- Optically pure 1,3-diols synthesized from this compound have been used as catalysts in asymmetric additions, showcasing its potential in catalysis (Sarvary, Wan, & Frejd, 2002).
Utility in Organic Synthesis
- The compound has been utilized in reactions with zinc and aldehydes, forming various alcohols and alkenes, indicating its versatility in organic synthesis (Tamura & Sekiya, 1995).
Fluorine Chemistry
- Research has been conducted on the synthesis of fluorinated compounds like 2-phenylperfluoropropene using this compound, emphasizing its role in fluorine chemistry (Bhadury, Pant, Palit, & Jaiswal, 1997).
Enantioselective Synthesis
- It has been used in the enantioselective synthesis of trifluoroalkan-2-ols, further demonstrating its application in creating enantiomerically pure molecules (Kuroki, Asada, Sakamaki, & Iseki, 2000).
properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3O/c10-7(11)8(15,9(12,13)14)6-4-2-1-3-5-6/h1-5,7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJFTUIEAYJREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433433 | |
Record name | 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |
CAS RN |
239074-65-8 | |
Record name | 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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